Quinolin-3-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
Description
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, commonly referred to as BB-22 or QUCHIC, is a synthetic cannabinoid (SC) first identified in illicit herbal products in 2013 . Structurally, it consists of an indole core substituted at the 1-position with a cyclohexylmethyl group and at the 3-position with a carboxylic acid esterified to a quinolin-8-yl moiety (Figure 1). BB-22 exhibits high affinity for the cannabinoid receptor CB1, with a reported potency approximately 30 times greater than JWH-018 and 4,500 times higher than natural ∆⁹-tetrahydrocannabinol (THC) . Its potent psychoactive effects have been linked to severe intoxications, hospitalizations, and fatalities, leading to its classification as a Schedule I controlled substance in multiple jurisdictions .
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
quinolin-3-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-14-19-10-4-6-12-23(19)26-15-20)22-17-27(16-18-8-2-1-3-9-18)24-13-7-5-11-21(22)24/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI Key |
XQABEWMRECDOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for BB-22 3-hydroxyquinoline isomer are not widely documented. it is likely synthesized through chemical reactions involving quinoline derivatives.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic, basic, or enzymatic conditions:
Hydrolysis rates depend on steric hindrance from the cyclohexylmethyl group, which slows enzymatic degradation compared to linear alkyl analogs .
Transesterification Under Analytical Conditions
GC-MS analysis induces transesterification with methanol or ethanol in the injection port:
This reaction complicates analytical workflows, necessitating LC-MS for accurate detection .
Nucleophilic Substitution Reactions
The indole C3 carboxylate and quinoline nitrogen participate in substitution reactions:
| Reagent | Site | Product | Application |
|---|---|---|---|
| Thionyl chloride | Ester → Acid chloride | Quinolin-3-yl 1-(cyclohexylmethyl)-1H-indole-3-carbonyl chloride | Precursor for amide synthesis |
| Grignard reagents | Quinoline N-oxide | N-substituted quinoline derivatives | Functionalization for SAR studies |
Reactivity at the quinoline nitrogen is limited due to steric protection by the indole-carboxylate group.
Stability Under Thermal and Oxidative Conditions
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| Heating (>200°C) | Cyclohexylmethyl group elimination | Quinolin-3-yl indole-3-carboxylate + cyclohexene |
| UV light (254 nm) | Indole ring oxidation | N-oxide derivatives |
| H₂O₂ (aqueous) | Ester cleavage → carboxylic acid | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid |
Thermal decomposition pathways align with analogs like BB-22, where cyclohexylmethyl loss dominates .
Key Structural Comparisons
Reactivity trends relative to isomers:
| Compound | Hydrolysis Rate | Transesterification Susceptibility |
|---|---|---|
| Quinolin-3-yl isomer (target) | Moderate | High |
| Quinolin-5-yl isomer | Slower | Similar |
| Quinolin-8-yl isomer (BB-22) | Faster | Higher |
Steric and electronic effects from quinoline substitution patterns dictate reactivity differences .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of quinoline and indole compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. A notable study demonstrated that certain quinoline derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, suggesting strong antiproliferative activity .
Antiviral Properties
Quinoline derivatives have been explored as potential inhibitors of viral enzymes. For example, compounds structurally similar to quinolin-3-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate have been investigated for their ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. These studies highlight the potential of quinoline-based compounds in antiviral drug development .
Synthetic Cannabinoids
This compound is classified among synthetic cannabinoids, which are designed to mimic the effects of THC, the active component of cannabis. Research indicates that this compound acts as a synthetic cannabinoid receptor agonist, potentially influencing cannabinoid receptor pathways in the brain . Its structural similarities to established cannabinoid compounds suggest applications in both recreational and therapeutic contexts.
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design. This compound serves as a scaffold for synthesizing novel compounds with modified side chains or functional groups to enhance efficacy against specific targets. Studies have shown that alterations in the indole or quinoline moieties can significantly affect biological activity, paving the way for tailored therapeutic agents .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Quinoline Derivative A | MCF-7 | 5.0 |
| Quinoline Derivative B | HCT-116 | 2.5 |
| Quinoline Derivative C | HCT-116 | 7.52 |
Case Study 1: Antiviral Screening
A series of quinoline derivatives were synthesized and tested for their inhibitory effects on HIV-1 integrase. The lead compound demonstrated significant inhibition with an IC50 value comparable to existing antiviral agents, indicating its potential as a therapeutic candidate .
Case Study 2: Cannabinoid Receptor Agonism
In vitro studies assessing the binding affinity of this compound to cannabinoid receptors revealed that it acts as a potent agonist, influencing signaling pathways associated with pain relief and appetite regulation .
Mechanism of Action
- The exact mechanism by which BB-22 3-hydroxyquinoline isomer exerts its effects remains unknown.
- Researchers would need to investigate molecular targets and pathways involved to understand its actions better.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of BB-22 and Analogous Compounds
Structure-Activity Relationships (SAR)
- N1 Substituent : The cyclohexylmethyl group in BB-22 is critical for its enhanced CB1 binding. Evidence from SAR studies on related compounds (e.g., ugonins) demonstrates that bulky alkyl groups at analogous positions significantly improve inhibitory activity (e.g., 250-fold increase in potency compared to eriodyctiol derivatives) .
- Fluorination : Fluorinated analogs (e.g., 5F-PB-22) exhibit greater metabolic stability due to resistance to oxidative degradation, but they often show lower acute toxicity than BB-22 .
- Ester Group: Replacement of the quinolin-8-yl group with naphthalen-1-yl (as in NM2201) reduces CB1 efficacy, suggesting the quinoline moiety optimizes receptor interaction .
Pharmacokinetic and Toxicological Profiles
- BB-22 : Plasma concentrations as low as 97 pg/mL correlate with severe neurotoxic effects, including seizures and cardiorespiratory depression . Its primary metabolite, BB-22 3-carboxyindole , is pharmacologically inactive .
- 5F-PB-22 : Despite higher metabolic stability, its toxicity profile is less severe than BB-22, possibly due to reduced penetration of the blood-brain barrier .
- NM2201 : Lower reported fatalities compared to BB-22, likely due to reduced CB1 activation efficiency .
Legal and Regulatory Status
- Arkansas, Minnesota, and Virginia explicitly list BB-22, FUB-PB-22, and related quinolinyl esters as controlled .
- Washington, D.C., and West Virginia regulate NM2201 and fluorinated derivatives under synthetic cannabinoid statutes .
Biological Activity
Quinolin-3-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate (CAS Number: 2365471-57-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a synthetic cannabinoid receptor agonist. This article explores its biological activity, synthesis, structure, and implications for pharmacology.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 2365471-57-2 |
The structure consists of a quinoline moiety linked to an indole-3-carboxylate group, which is critical for its interaction with cannabinoid receptors.
This compound acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain modulation, appetite regulation, and mood enhancement. The binding affinity and efficacy of this compound at these receptors have been studied using radiolabeled ligand binding assays, demonstrating its potential to influence behavior and physiological responses in animal models .
Cannabinoid Receptor Agonism
Research indicates that this compound exhibits significant biological activity as a synthetic cannabinoid receptor agonist. Key findings include:
- Binding Affinity : The compound shows a strong binding affinity for CB1 and CB2 receptors, which is essential for its agonistic effects.
- Physiological Effects : In animal studies, the compound has been shown to influence pain perception, appetite stimulation, and mood modulation .
Case Studies
Several studies have highlighted the effects of quinolin-based compounds on behavior:
- Discriminative Stimulus Effects : A study investigated the discriminative stimulus effects of quinolin-based compounds similar to Δ9-tetrahydrocannabinol (THC). The findings suggested that compounds like quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibit THC-like effects in behavioral assays .
- Therapeutic Implications : Quinolin derivatives have been explored for their potential therapeutic applications in managing chronic pain and other conditions where cannabinoids are beneficial. The agonistic properties at cannabinoid receptors suggest that these compounds could be developed into novel therapeutic agents .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Quinoline Derivatives : Utilizing starting materials that can be transformed through cyclization reactions to form the quinoline ring.
- Indole Coupling : Coupling reactions to attach the indole moiety at the appropriate position on the quinoline structure.
These synthetic routes allow for controlled production with desired purity and yield.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
